Ethyl 5-cyano-3-fluoropicolinate is a chemical compound with the molecular formula . It is classified as a derivative of picolinic acid, specifically falling under the category of picolinates. This compound features a cyano group (-CN) and a fluorine atom (-F) attached to the pyridine ring, which enhances its reactivity and potential applications in organic synthesis and pharmaceutical research.
Ethyl 5-cyano-3-fluoropicolinate can be sourced from various chemical suppliers and is often utilized as an intermediate in the synthesis of more complex organic molecules. Its classification as a picolinate places it among compounds that are significant in medicinal chemistry, particularly due to their biological activities .
The synthesis of Ethyl 5-cyano-3-fluoropicolinate typically involves several steps, including:
Ethyl 5-cyano-3-fluoropicolinate has a distinct molecular structure characterized by:
CCOC(=O)C1=C(C=C(C=N1)C#N)F
FQPSHYRIWVRGDD-UHFFFAOYSA-N
The structure features a pyridine ring with substituents that influence its chemical behavior and interactions .
Ethyl 5-cyano-3-fluoropicolinate participates in various chemical reactions, including:
Common reagents for these reactions include bases for nucleophilic substitution, lithium aluminum hydride for reductions, and oxidizing agents like potassium permanganate for oxidation processes .
The mechanism of action for Ethyl 5-cyano-3-fluoropicolinate primarily revolves around its reactivity due to the presence of the cyano and fluorine groups.
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 194.16 g/mol |
Boiling Point | Not specified |
Density | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Solid or crystalline |
These properties indicate that Ethyl 5-cyano-3-fluoropicolinate is likely to exhibit good solubility in organic solvents, making it suitable for various chemical reactions .
Ethyl 5-cyano-3-fluoropicolinate serves multiple roles in scientific research:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1